molecular formula C10H12N4 B12819453 2-(2-Propylidenehydrazinyl)-1H-benzo[d]imidazole

2-(2-Propylidenehydrazinyl)-1H-benzo[d]imidazole

Cat. No.: B12819453
M. Wt: 188.23 g/mol
InChI Key: WIMNRNYLUCTSDC-YRNVUSSQSA-N
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Description

2-(2-Propylidenehydrazinyl)-1H-benzo[d]imidazole is a heterocyclic compound that features an imidazole ring fused with a benzene ring, and a propylidenehydrazinyl group attached to the imidazole nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Propylidenehydrazinyl)-1H-benzo[d]imidazole can be achieved through a multi-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and a hydrazine derivative. One common method is the Debus–Radziszewski imidazole synthesis, which involves the condensation of these components under acidic or basic conditions . The reaction typically proceeds in two stages: the formation of a diimine intermediate, followed by cyclization to form the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as copper(I) iodide can enhance the efficiency of the reaction . Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Propylidenehydrazinyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the hydrazinyl group.

    Substitution: Substituted imidazole derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Propylidenehydrazinyl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrazinyl group allows for versatile chemical modifications, making it a valuable scaffold for drug development and materials science .

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

N-[(E)-propylideneamino]-1H-benzimidazol-2-amine

InChI

InChI=1S/C10H12N4/c1-2-7-11-14-10-12-8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3,(H2,12,13,14)/b11-7+

InChI Key

WIMNRNYLUCTSDC-YRNVUSSQSA-N

Isomeric SMILES

CC/C=N/NC1=NC2=CC=CC=C2N1

Canonical SMILES

CCC=NNC1=NC2=CC=CC=C2N1

Origin of Product

United States

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